5-Azaspiro[2.6]nonane
Description
Significance of Spirocyclic Scaffolds in Modern Organic and Medicinal Chemistry
The increasing interest in spirocyclic scaffolds in medicinal chemistry stems from their ability to confer advantageous properties to drug candidates. tandfonline.com These structures are found in numerous natural products and have been incorporated into several approved drugs. researchgate.netnih.gov
Spirocycles introduce a high degree of conformational rigidity into a molecule. researchgate.netmdpi.com This rigidity can lock the molecule into a specific conformation, which can be beneficial for optimizing the orientation of functional groups for binding to a biological target. tandfonline.combldpharm.com The spiro center, a quaternary carbon atom, forces the two rings into an orthogonal arrangement, creating a distinct three-dimensional (3D) shape. nih.govrsc.org This 3D geometry allows for more extensive interactions with target proteins, potentially leading to higher potency and selectivity. pharmablock.com By reducing the conformational entropy penalty upon binding, spirocyclic scaffolds can enhance the binding affinity of a ligand. nih.gov
A key descriptor in modern drug design is the fraction of sp3-hybridized carbons (Fsp3), which is the ratio of sp3 carbons to the total carbon count. bldpharm.com There is a growing trend towards developing molecules with higher Fsp3 character, as this often correlates with improved physicochemical properties and better clinical success rates. tandfonline.comsemanticscholar.org Spirocyclic compounds, being inherently rich in saturated carbons, significantly increase the Fsp3 value of a molecule. bldpharm.combldpharm.com This shift away from flat, aromatic structures towards more three-dimensional, saturated systems allows for the exploration of novel chemical space and the generation of molecules with more favorable drug-like properties. nih.govresearchgate.net
The introduction of a spirocyclic scaffold can dramatically alter the topology and shape of a molecule. acs.orgresearchgate.net This modulation is a powerful tool for structural optimization in drug design. tandfonline.com By replacing more flexible or planar moieties with rigid spirocycles, medicinal chemists can fine-tune a molecule's shape to improve its fit within a protein's binding site. bldpharm.com This can lead to enhanced potency and selectivity. tandfonline.com Furthermore, the unique shapes of spirocycles can be used to access novel intellectual property space. researchgate.netpharmablock.com
Classification and Structural Features of Azaspirocycles
Azaspirocycles are a subclass of spirocyclic compounds where at least one of the rings contains a nitrogen atom. These compounds are of particular interest in medicinal chemistry due to the versatile role of the nitrogen atom in biological interactions.
The nomenclature of spiro compounds follows the IUPAC system. The name starts with "spiro," followed by brackets containing the number of carbon atoms in each ring linked to the spiro atom, in ascending order. The total number of atoms in the bicyclic system determines the parent alkane name. The position of heteroatoms is indicated by a number, giving the heteroatom the lowest possible locant. Azaspirocycles can be formed from various combinations of ring sizes, such as azetidine, pyrrolidine, piperidine, and larger rings. researchgate.netethernet.edu.etchim.it
The 5-Azaspiro[2.6]nonane ring system is a specific type of azaspirocycle. Following IUPAC nomenclature, the name indicates a spirocyclic compound with a total of nine atoms in the two rings. The numbers in the brackets, [2.6], signify that one ring has two carbon atoms (a cyclopropane (B1198618) ring) and the other has six carbon atoms (a cycloheptane (B1346806) ring) attached to the central spiro atom. The prefix "5-aza" specifies that a nitrogen atom is present at the 5th position of the bicyclic system. The seven-membered ring in related systems is known to adopt a pucker-chair conformation. nih.goviucr.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
5-azaspiro[2.6]nonane |
InChI |
InChI=1S/C8H15N/c1-2-6-9-7-8(3-1)4-5-8/h9H,1-7H2 |
InChI Key |
OBDLCKJCSDQQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC2(C1)CC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Azaspiro 2.6 Nonane and Its Derivatives
Cyclization Strategies for Spiro[2.6]nonane Framework Construction
The creation of the spiro[2.6]nonane core, which features a shared carbon atom between a three-membered and a seven-membered ring, requires sophisticated cyclization techniques. These methods are designed to control regioselectivity and stereoselectivity, which are crucial for the synthesis of complex molecular architectures.
Multicomponent Condensation Reactions for Azaspirocycle Formation
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The Ugi and Passerini reactions are prominent examples of MCRs used in the synthesis of azaspirocycles. wikipedia.orgwikipedia.orgnih.gov
The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org This reaction is particularly valuable for creating diverse compound libraries for drug discovery. wikipedia.org The process is typically exothermic and rapid, with high yields achieved at reactant concentrations between 0.5M and 2.0M in polar, aprotic solvents like DMF. wikipedia.org The Ugi reaction can be paired with other transformations, such as the Heck reaction, to further diversify the resulting molecular scaffolds. wikipedia.org
The Passerini three-component reaction (P-3CR) is another cornerstone of MCRs, combining an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield α-acyloxy amides. organic-chemistry.orgnumberanalytics.com Discovered in 1921, this reaction is prized for its ability to introduce three points of diversity in a single step, which is highly advantageous for creating varied compound libraries without the need for complex intermediate synthesis. nih.gov The reaction is believed to proceed through a concerted mechanism involving a hydrogen-bonded complex of the carboxylic acid and carbonyl compound reacting with the isocyanide. nih.gov
Interactive Data Table: Comparison of Ugi and Passerini Reactions
| Feature | Ugi Reaction | Passerini Reaction |
| Number of Components | 4 (aldehyde/ketone, amine, carboxylic acid, isocyanide) | 3 (aldehyde/ketone, carboxylic acid, isocyanide) |
| Product | α-aminoacyl amide | α-acyloxy amide |
| Key Advantage | High diversity for peptidomimetic synthesis | Rapid access to diverse α-acyloxy carboxamides |
| Typical Solvents | Polar, aprotic (e.g., DMF, methanol, ethanol) | Aprotic (e.g., dichloromethane, ethyl acetate) |
Radical-Mediated Bicyclization Processes for Azaspiro[2.6]nonane Derivatives
Radical cyclization reactions offer a powerful method for the construction of cyclic and bicyclic systems, including the 5-azaspiro[2.6]nonane framework. Atom Transfer Radical Cyclization (ATRC) is a notable example of this strategy. researchgate.net
Atom Transfer Radical Cyclization (ATRC) is a versatile technique for forming cyclic compounds of various ring sizes. researchgate.net The process involves the generation of a radical species from an organic halide, which then undergoes cyclization. nih.gov This method has been successfully applied to synthesize complex spirocyclic structures. For instance, the synthesis of spirocyclic piperidines from linear aryl halide precursors has been achieved using a photoredox catalyst and a trialkylamine reductant. nih.gov This approach is advantageous due to its mild reaction conditions and avoidance of toxic reagents and precious metals. nih.gov The mechanism involves the formation of an aryl radical, which then undergoes regioselective cyclization followed by hydrogen-atom transfer to yield the spirocyclic product. nih.gov
Interactive Data Table: Key Aspects of Radical-Mediated Bicyclization
| Aspect | Description |
| Reaction Type | Atom Transfer Radical Cyclization (ATRC) |
| Key Features | Formation of cyclic compounds through radical intermediates. |
| Advantages | Mild conditions, high functional group tolerance, avoids toxic reagents. |
| Example Application | Synthesis of spirocyclic piperidines from aryl halides. |
Intramolecular Cyclization Pathways (e.g., Amidation, Amination)
Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds, including the this compound system. Key reactions in this category include intramolecular amidation and reductive amination.
Intramolecular Amidation involves the formation of an amide bond within a single molecule, leading to a cyclic structure. This approach has been utilized in the synthesis of various nitrogen-containing heterocycles. rsc.org For example, a unified approach has been developed for the tandem preparation of diverse nitrogen heterocycles through decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by intramolecular cyclization. rsc.org
Reductive Amination is a widely used method for forming carbon-nitrogen bonds. synplechem.com It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to an amine. synplechem.comyoutube.com This reaction is highly versatile and can be used to produce primary, secondary, or tertiary amines. youtube.com The choice of reducing agent is critical, with common options including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). synplechem.com For one-pot procedures, sodium cyanoborohydride is often preferred as it does not readily reduce the initial ketone or aldehyde, allowing for the formation of the imine intermediate. youtube.com
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic olefins. This reaction, catalyzed by transition metal complexes, particularly those based on ruthenium, has been widely applied to the synthesis of a variety of ring systems.
The development of well-defined Grubbs catalysts has revolutionized the field of olefin metathesis. wikipedia.org These catalysts are known for their tolerance to a wide range of functional groups and their compatibility with various solvents. wikipedia.org The first-generation Grubbs catalyst was a significant breakthrough, and subsequent generations have offered even greater stability and activity. organic-chemistry.org RCM has been employed in the synthesis of macrocycles and other complex cyclic structures, often starting from unsaturated precursors. nih.gov
Interactive Data Table: Generations of Grubbs Catalysts
| Catalyst Generation | Key Features |
| First-Generation | Well-defined ruthenium catalyst, precursor to other Grubbs-type catalysts. wikipedia.org |
| Second-Generation | More stable and more active than the first generation. organic-chemistry.org |
| Third-Generation | Fast-initiating catalysts, useful in living polymerization for polymers with low polydispersity. wikipedia.org |
Transition Metal-Catalyzed Cyclizations (e.g., Palladium)
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction used for C-N bond formation.
The Buchwald-Hartwig amination is a chemical reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has become a vital tool in medicinal chemistry for the synthesis of aryl amines, which are common motifs in pharmaceutical compounds. wikipedia.orgrsc.org An intramolecular version of the Buchwald-Hartwig N-arylation has been developed to access spiro[indoline-2,3'-piperidine] derivatives, demonstrating the power of this methodology in constructing complex spirocyclic systems. rsc.orgresearchgate.net The reaction typically employs bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, which enhance the efficiency of the catalytic cycle. youtube.com
Asymmetric Synthesis of Chiral this compound Scaffolds
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
One common strategy in asymmetric synthesis is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org Chiral auxiliaries derived from natural sources like amino acids and terpenes are frequently employed. nih.gov For example, Evans' oxazolidinones are widely used chiral auxiliaries that have proven effective in a variety of asymmetric reactions. springerprofessional.deresearchgate.net
Organocatalysis represents another powerful approach to asymmetric synthesis. umb.edu This field utilizes small organic molecules as catalysts to promote stereoselective transformations. umb.edu Chiral phosphoric acids, for instance, have been used to catalyze the intramolecular dehydrative cyclization of 1,5-di(1H-indol-4-yl)pentan-3-one derivatives to produce axially chiral spiro-bisindole frameworks with high enantioselectivity. chemistryviews.org This highlights the potential of organocatalysis in constructing complex chiral spirocyclic systems.
Interactive Data Table: Approaches to Asymmetric Synthesis
| Approach | Description |
| Chiral Auxiliaries | A temporary stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org |
| Organocatalysis | The use of small, chiral organic molecules to catalyze asymmetric transformations. umb.edu |
Chiral Auxiliary-Based Methodologies
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.orgnih.gov In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recycled. sigmaaldrich.com While specific examples detailing the application of chiral auxiliaries directly to the this compound core are not prevalent in the surveyed literature, the principles are broadly applicable.
Commonly employed auxiliaries include Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. wikipedia.orgnih.gov For instance, an N-acylated Evans oxazolidinone can be used to direct the alkylation of the α-carbon with high diastereoselectivity. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary to form an amide, whereupon deprotonation and reaction with an electrophile occur with high facial selectivity, directed by the auxiliary's stereocenters. wikipedia.org These well-established methods represent a viable, albeit less direct, pathway to constructing chiral-substituted this compound derivatives.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction Controlled | Typical Substrate |
|---|---|---|
| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Carboxylic Acid Derivatives |
| Pseudoephedrine | Alkylation of Carbonyls | Carboxylic Acids |
| Oppolzer's Camphorsultam | Michael Additions, Cycloadditions | α,β-Unsaturated Esters |
Enantioselective Catalytic Reactions
Enantioselective catalysis offers a more atom-economical approach to chirality, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Recent advancements have focused on creating stereocenters during the formation of the azaspirocyclic framework itself.
A notable development is the use of engineered carbene transferase enzymes for the cyclopropanation of exocyclic N-heterocycles, which can produce azaspiro[2.y]alkanes with exceptional enantioselectivity and diastereoselectivity. acs.org This biocatalytic platform has been shown to be scalable and operates in aqueous environments, offering a green chemistry approach to these valuable scaffolds. acs.org Another powerful strategy involves the asymmetric synthesis of azepane derivatives, the core ring of this compound. For example, palladium-catalyzed asymmetric allylation of β-oxoesters can introduce chirality early in a synthetic sequence, which is then carried through to form the annulated azepane ring system with excellent enantiomeric excess (>97% ee). uol.deresearchgate.net Furthermore, Lewis acid-catalyzed reactions like the silyl-aza-Prins cyclization have been developed for the diastereoselective synthesis of substituted azepanes, where the choice of catalyst (e.g., InCl₃) can be critical to the reaction's outcome. acs.org
Table 2: Selected Enantioselective Catalytic Methods for Azepane and Azaspirocycle Synthesis
| Reaction Type | Catalyst System | Substrates | Key Feature |
|---|---|---|---|
| Enzymatic Cyclopropanation | Engineered Carbene Transferase | Exocyclic unsaturated N-heterocycles, Ethyl diazoacetate | High enantioselectivity (er up to 99:1) and diastereoselectivity in aqueous media. acs.org |
| Asymmetric Allylic Alkylation | Pd(OAc)₂, Chiral Ligand | β-Oxoesters, Allyl alcohol | Forms chiral quaternary center with >97% ee, precursor to azepane ring. uol.de |
Diastereoselective Transformations
When a molecule already contains one or more stereocenters, subsequent reactions can be influenced to favor the formation of one diastereomer over others. This control is essential for synthesizing complex molecules with multiple defined stereocenters. A powerful method for the direct and highly diastereoselective synthesis of azaspirocycles is the aza-Piancatelli rearrangement, which can be catalyzed by Lewis acids such as dysprosium(III) triflate. nih.gov This reaction rearranges a furfuryl alcohol in the presence of an aniline (B41778) to directly form a densely functionalized azaspirocycle.
In building substituted azepane rings, stereocontrol is also paramount. For instance, the synthesis of the nonproteinogenic amino acid (2R,3R)-beta-methoxytyrosine was achieved with a diastereomeric ratio (dr) of 19:1, demonstrating precise control over the formation of a new stereocenter relative to an existing one. nih.gov Such diastereoselective reactions, often guided by the steric and electronic properties of the substrate and reagents, are critical for elaborating the this compound core with specific spatial arrangements of functional groups. youtube.com
Functionalization and Derivatization of the this compound Core
Once the core spirocyclic structure is assembled, its utility is expanded through functionalization, allowing for its incorporation into larger molecules or the fine-tuning of its properties.
N-Alkylation and Acylation Strategies
The secondary amine of the this compound core is a prime site for functionalization. N-acylation, the formation of an amide bond, is a robust and widely used transformation in organic synthesis. researchgate.netlibretexts.org This reaction can be readily achieved by treating the spirocycle with acyl chlorides or acid anhydrides. tandfonline.com Modern methods often employ coupling reagents to facilitate amide bond formation directly from carboxylic acids under mild conditions. nih.gov Catalytic approaches, for example using iodine or Mn(II) salts, have also been developed to promote N-acylation efficiently. tandfonline.comthieme-connect.com These strategies allow for the introduction of a vast array of substituents onto the nitrogen atom, significantly diversifying the molecular structure.
Table 3: Representative N-Acylation Reagents
| Reagent Class | Example | Conditions |
|---|---|---|
| Acyl Halides | Acetyl Chloride, Benzoyl Chloride | Base (e.g., Triethylamine) or catalyst (e.g., Iodine), often solvent-free. tandfonline.com |
| Acid Anhydrides | Acetic Anhydride | Often requires heating or catalyst. |
| Carboxylic Acids | Various | Coupling agents (e.g., HATU, HOBt) and a base. |
Introduction of Halogenated Moieties (e.g., Fluorination)
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity and metabolic stability, a strategy widely employed in drug discovery. nih.govnih.gov Fluorinated derivatives of azaspirocycles are therefore of significant interest. Enantioselective fluorination can be achieved using organocatalysis; for example, spirocyclic aldehydes can be fluorinated using a chiral amine catalyst and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield tertiary fluorides with high enantioselectivity. thieme-connect.com
In a highly relevant example, a fluoroethoxy group was introduced onto a related 1,4-dioxa-8-azaspiro[4.5]decane scaffold for the development of a PET imaging agent. nih.gov This highlights the utility of introducing halogenated moieties for specific applications. Beyond fluorination, other halogens can be incorporated. For instance, iron trichloride (B1173362) has been used to promote a cyclization/chlorination cascade to afford chloro-substituted azaspirocycles. figshare.com
Formation of Spiro[2.6]nonane Diols and Other Oxygenated Derivatives
Introducing hydroxyl groups (diols) or other oxygenated functionalities onto the carbocyclic portion of the spiro-system adds polarity and provides new handles for further chemical modification. A classic and reliable method for the syn-dihydroxylation of an alkene is the use of osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). libretexts.orgwikipedia.orgyoutube.com This reaction would convert a cycloheptene-containing precursor into a cis-diol on the seven-membered ring. An alternative method for anti-dihydroxylation involves the epoxidation of an alkene followed by acid-catalyzed ring-opening. libretexts.org
More advanced strategies have been developed for oxygenating azepane rings with high stereocontrol. A key example is the osmium-catalyzed tethered aminohydroxylation, which can install both a hydroxyl and an amino group across a double bond in a highly stereoselective manner, leading to heavily hydroxylated azepanes. acs.orgnih.gov Additionally, existing alcohols on the spirocyclic frame can be oxidized to ketones using nitroxyl (B88944) radical catalysts like AZADO or Nor-AZADO, providing access to spirocyclic ketones without harsh conditions. mdpi.comorganic-chemistry.org
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Evans' Oxazolidinones |
| Pseudoephedrine |
| Oppolzer's Camphorsultam |
| (R/S)-2-Phenylglycinol |
| Ethyl diazoacetate |
| Pd(OAc)₂ (Palladium(II) Acetate) |
| InCl₃ (Indium(III) Chloride) |
| Dysprosium(III) triflate |
| (2R,3R)-beta-methoxytyrosine |
| Acetyl Chloride |
| Benzoyl Chloride |
| Triethylamine |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| HOBt (Hydroxybenzotriazole) |
| N-Acylbenzotriazoles |
| N-fluorobenzenesulfonimide (NFSI) |
| 1,4-dioxa-8-azaspiro[4.5]decane |
| Iron(III) Chloride (FeCl₃) |
| Osmium Tetroxide (OsO₄) |
| N-methylmorpholine N-oxide (NMO) |
| AZADO (2-Azaadamantane N-Oxyl) |
Incorporation of Diverse Substituents for Structural Exploration
The generation of diverse derivatives of the this compound scaffold is crucial for exploring its chemical space and potential applications in fields like drug discovery. A notable strategy for achieving this is through a diversity-oriented synthesis approach that builds the core structure while allowing for the introduction of various substituents.
One effective method begins with the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776). This process rapidly generates ω-unsaturated dicyclopropylmethylamines, which serve as versatile precursors. acs.orgnih.gov These intermediates can then be converted into the desired this compound framework through several cyclization strategies, each offering a pathway to unique substitution patterns. acs.orgnih.gov
Key cyclization methods include:
Ring-Closing Metathesis (RCM): This powerful reaction uses specific catalysts to form the seven-membered azepane ring from a precursor with two terminal double bonds.
Epoxide Opening: Intramolecular opening of an epoxide ring by the amine nitrogen creates the cyclic structure and introduces a hydroxyl group, providing a handle for further functionalization. acs.orgnih.gov
Reductive Amination: A ketone or aldehyde within the precursor chain can react with the amine intramolecularly, followed by reduction, to form the final spirocyclic product. acs.orgnih.gov
These methods provide access to functionalized azepines fused in a spirocyclic fashion, which are highly relevant scaffolds for medicinal chemistry. acs.orgnih.gov The choice of initial building blocks and the cyclization strategy directly dictates the nature and position of substituents on the final this compound derivative.
Green Chemistry Approaches in this compound Synthesis
Solvent-Free Reactions and Alternative Media
A significant advancement in the sustainable synthesis of azaspirocycles involves moving away from traditional organic solvents. Biocatalysis, in particular, has emerged as a powerful tool for conducting these reactions in environmentally benign aqueous media.
Recent research has demonstrated the enzymatic synthesis of azaspiro[2.y]alkanes, a class that includes the this compound backbone, in a fully aqueous environment without the need for any organic co-solvents. acs.org This process utilizes engineered heme-dependent enzymes, specifically protoglobins, which function as carbene transferases. acs.org The reaction can be performed using lyophilized E. coli lysate containing the engineered enzyme, which acts as a distributable chemical reagent. acs.org This method is not only environmentally friendly but also highly scalable, with reports of reactions running at substrate concentrations up to 150 mM (25 g/L). acs.org The use of water as the solvent eliminates the hazards and waste associated with volatile organic compounds.
While not yet documented specifically for this compound, the broader field of amine synthesis is also exploring other alternative media like Deep Eutectic Solvents (DESs). unito.it These solvents, often made from biorenewable components like choline (B1196258) chloride and glycerol, have been shown to be effective media for enzymatic reductions of imines to form cyclic amines. unito.it
Catalyst Development for Sustainable Synthesis
The development of efficient and reusable catalysts is a cornerstone of green chemistry. In the context of this compound synthesis, the focus has been on biocatalysts and robust metal-based systems.
Biocatalysts: The enzymatic approach described above is a prime example of sustainable catalyst development. Through directed evolution, researchers have engineered protoglobin-based enzymes to be highly active and stereoselective carbene transferases. acs.org These biocatalysts use their native iron-heme cofactors and can be produced in large quantities through microbial expression. acs.org A key advantage is their reusability and ability to function as lyophilized powders, simplifying handling and storage. acs.org The high total turnover numbers (TTNs) achieved, reaching up to 20,000 in some cases, underscore the catalytic efficiency and sustainability of this system. acs.org
| Catalyst Variant | Substrate Type | Yield (Isolated) | Total Turnover Number (TTN) | Reaction Medium |
|---|---|---|---|---|
| ApePgb-xHC-5312 | 1a (precursor to azaspiro[2.5]octane) | 56% (at 25 g/L scale) | 2400 | Aqueous (no co-solvent) |
| TamPgb-xHC-5320 | 1g (precursor to tropane (B1204802) derivative) | High | >1000 | Aqueous (no co-solvent) |
| ApePgb-xHC-5315 | 1g (precursor to tropane derivative) | High | >1000 | Aqueous (no co-solvent) |
Reusable Heterogeneous Catalysts: While specific applications to this compound are still emerging, the development of reusable catalysts for related transformations highlights a promising direction. For instance, bimetallic nickel-cobalt (B8461503) nanoalloys encapsulated in dendrimers and immobilized on magnetic nanoparticles have been created as a reusable catalyst for reductive coupling reactions. nih.gov The magnetic properties of the γ-Fe₂O₃ support allow for easy separation and recycling of the catalyst for multiple runs without significant loss of activity. nih.gov Applying such principles—designing robust, easily separable, and recyclable catalysts—is a key goal for the future of sustainable this compound synthesis.
Spectroscopic Characterization and Structural Elucidation of 5 Azaspiro 2.6 Nonane Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 5-azaspiro[2.6]nonane systems. A variety of NMR experiments are employed to gain a comprehensive understanding of their complex three-dimensional structures.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the basic carbon-hydrogen framework of this compound derivatives.
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. In this compound systems, the chemical shifts (δ) of protons on the cyclopropane (B1198618) and azepane rings are key indicators of their connectivity. For instance, protons on carbons adjacent to the nitrogen atom typically appear at a lower field due to the deshielding effect of the nitrogen. Coupling constants (J-values) between adjacent protons help to determine dihedral angles and thus provide initial conformational insights. acs.org
¹³C NMR: Carbon-13 NMR complements the proton data by providing a spectrum of the carbon backbone. acs.orgrsc.org The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. The spiro carbon, being a quaternary center, exhibits a characteristic chemical shift that is crucial for confirming the spirocyclic nature of the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1/C2 (Cyclopropane) | 0.5 - 1.0 | 10 - 20 |
| C3 (Spiro Carbon) | - | 30 - 40 |
| C4/C8 (Azepane) | 2.5 - 3.5 | 50 - 60 |
| C6/C7 (Azepane) | 1.5 - 2.0 | 25 - 35 |
Note: The chemical shifts are approximate and can vary significantly based on substitution patterns and solvent.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for elucidating the stereochemistry and preferred conformation of this compound systems. harvard.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.orgsdsu.edu It is instrumental in tracing the proton connectivity within the cyclopropane and azepane rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly useful for identifying the quaternary spiro carbon by its long-range couplings to protons on adjacent carbons and for establishing the connectivity between different fragments of the molecule. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. researchgate.net This is a powerful tool for determining the stereochemistry and conformation of the spirocyclic system, for example, by observing NOEs between protons on the cyclopropane ring and those on the azepane ring.
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a crucial analytical tool. Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for structural and environmental changes. huji.ac.iljeolusa.com The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹³C-¹⁹F) provide valuable information about the location and stereochemical orientation of the fluorine substituents. huji.ac.il The introduction of fluorine can significantly influence the molecule's conformation and electronic properties.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound derivatives and to gain insights into their structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. acs.org This is a critical step in confirming the identity of a newly synthesized compound.
Fragmentation Analysis: In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments, known as the mass spectrum, is often unique to a particular compound and can provide valuable structural information. aip.org For this compound systems, characteristic fragmentation pathways may involve cleavage of the cyclopropane or azepane rings, providing further confirmation of the spirocyclic structure.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. wiley-vch.de Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For example, the N-H stretching vibration in a secondary amine or the C=O stretching vibration in a ketone-substituted derivative would give rise to distinct peaks in the IR spectrum.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. edinst.comlibretexts.org It is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For the this compound core, Raman spectroscopy can provide information about the vibrations of the carbocyclic framework. edinst.com
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Determination of Absolute Configuration
The unambiguous assignment of the absolute configuration of chiral centers is critical in chemistry and pharmacology. For azaspiro[2.6]nonane systems, which contain at least one stereogenic spiro-carbon, single-crystal X-ray diffraction (XRD) is the gold standard for this purpose. nih.govnih.govchem-soc.si This technique allows for the direct determination of the spatial arrangement of atoms in a molecule.
The method relies on the phenomenon of anomalous (or resonant) scattering, where the phase of scattered X-rays is altered by electrons in atoms, particularly those heavier than carbon. nih.gov By carefully measuring the intensity differences between Friedel pairs of reflections (I(hkl) vs. I(-h-k-l)), the absolute structure of the crystal can be determined. researchgate.net The Flack parameter is a critical value derived from the refinement of crystallographic data that indicates whether the determined absolute structure is correct; a value close to zero for a known enantiopure sample confirms the assigned configuration. chem-soc.si
While no specific X-ray crystallographic studies for the parent this compound are publicly available, the methodology is well-established for related spirocyclic and heterocyclic compounds. ua.esacs.org For instance, in the synthesis of related azaspiro[4.5]decane stereoisomers, the absolute configuration was confirmed by X-ray diffraction. iucr.org In cases where a crystal suitable for XRD cannot be obtained, absolute configuration may be inferred using spectroscopic methods like circular dichroism in combination with quantum mechanical calculations or by chemical correlation to a known stereocenter. nih.gov
Analysis of Hydrogen Bonding Networks and Crystal Packing
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions, with hydrogen bonds playing a particularly crucial role. mdpi.comwikipedia.org These interactions influence the material's physical properties and can be meticulously analyzed through crystallographic data. mdpi.comnih.gov
A detailed crystallographic study of a derivative, 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide, provides significant insight into the interactions that may be present in this compound systems. researchgate.net In the crystal structure of this derivative, the racemic mixture crystallizes in the triclinic space group P1̅ with two homochiral molecules in the asymmetric unit. The crystal packing is consolidated by a network of intermolecular interactions. researchgate.net
The extended structure features C—H⋯O hydrogen bonds, which connect crystallographically independent molecules to form a chain that propagates along the b-axis direction. researchgate.net Additionally, C—H⋯π interactions are observed where a C-H group from the cyclopropyl (B3062369) ring is in close contact with a phenyl ring of a neighboring molecule. The distances between the carbon atom and the ring centroid for these interactions are 3.544 (5) Å and 3.596 (4) Å. researchgate.net The packing also exhibits T-type interactions between aromatic rings. researchgate.net The analysis of such non-covalent interactions is essential for understanding the supramolecular assembly in the solid state. scispace.comrsc.orgresearchgate.net
| Crystal Data for 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide | |
| Parameter | Value |
| Chemical Formula | C₁₉H₁₉NO₃S |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 10.125 (5) |
| b (Å) | 11.222 (5) |
| c (Å) | 15.995 (7) |
| α (°) | 79.117 (8) |
| β (°) | 83.484 (9) |
| γ (°) | 72.829 (8) |
| Volume (ų) | 1701.8 (13) |
| Z | 4 |
Table based on crystallographic data from Yennawar et al. researchgate.net
Conformational Preferences in the Crystalline State
The conformation of a molecule, particularly the geometry of its rings, is a key determinant of its reactivity and biological activity. researchgate.net X-ray crystallography provides a precise snapshot of the molecule's conformation as it exists in the solid state. researchgate.net The seven-membered azepane ring in the this compound core is flexible and can adopt several conformations. researchgate.net
In the crystal structure of 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide, the seven-membered ring is observed to be in a pucker-chair conformation in both of the independent molecules within the asymmetric unit. researchgate.net The precise shape of a non-planar ring can be quantitatively described using Cremer-Pople puckering parameters. acs.orgnih.gov These parameters for the two molecules (A and B) in the asymmetric unit highlight the specific nature of the pucker.
For molecule A, the parameters are: q(2) = 0.463 (4) Å, q(3) = 0.728 (3) Å, φ(2) = 92.7 (4)°, and φ(3) = 336.2 (3)°, with a total puckering amplitude (Q) of 0.863 (3) Å. Molecule B exhibits very similar values: q(2) = 0.444 (4) Å, q(3) = 0.729 (3) Å, φ(2) = 90.2 (4)°, φ(3) = 335.4 (3)°, and Q = 0.853 (3) Å. researchgate.net This demonstrates a consistent and well-defined conformational preference in the crystalline environment. researchgate.net
| Puckering Parameters for the Seven-Membered Ring | ||
| Parameter | Molecule A | Molecule B |
| q(2) (Å) | 0.463 (4) | 0.444 (4) |
| q(3) (Å) | 0.728 (3) | 0.729 (3) |
| φ(2) (°) | 92.7 (4) | 90.2 (4) |
| φ(3) (°) | 336.2 (3) | 335.4 (3) |
| Q (Å) | 0.863 (3) | 0.853 (3) |
Table based on conformational data from Yennawar et al. researchgate.net
Computational and Theoretical Investigations of 5 Azaspiro 2.6 Nonane
Quantum Chemical Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, are effective for investigating the equilibrium geometry of novel heterocyclic compounds. researchgate.net For a molecule like 5-Azaspiro[2.6]nonane, DFT calculations would be instrumental in determining key electronic properties.
These calculations can provide values for:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability and electronic properties. researchgate.netresearchgate.net
Mulliken Atomic Charges: These calculations reveal the distribution of electron density across the molecule, identifying potentially reactive sites.
In studies of related nitrogen-containing heterocycles, DFT and time-dependent DFT (TD-DFT) have been successfully used to predict absorption spectra and analyze molecular orbital excitations, demonstrating the utility of these methods for understanding complex electronic behaviors. researchgate.net
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only physical constants without empirical data. escholarship.org These methods are often more computationally intensive than DFT but can provide highly accurate results. Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods like CCSD(T). escholarship.org
For nitrogen heterocycles, ab initio calculations are employed to:
Determine Thermodynamic Stability: High-level methods like CBS-APNO and CBS-QB3 can be used to calculate gas-phase formation enthalpies, allowing for the comparison of stability between different isomers. researchgate.net
Calculate Molecular Structures: These methods can predict highly accurate geometries, including bond lengths and angles. For instance, theoretical structures of cyanovinyl radical isomers were calculated at the CCSD(T)/ANO1 level of theory. escholarship.org
Predict Spectroscopic Constants: Rovibrational corrections, rotational constants, and other hyperfine parameters can be calculated to aid in the experimental identification of new molecules. escholarship.org
While direct ab initio studies on this compound are not prominent in the literature, the application of these methods to other nitrogen heterocycles provides a clear roadmap for how its structure and stability would be investigated. researchgate.netescholarship.org
Conformational Analysis using Molecular Mechanics and Dynamics
Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt and their relative energies. iupac.org For a flexible molecule like this compound, which combines a small, rigid ring with a larger, more flexible one, this analysis is crucial for understanding its behavior.
The conformational landscape of a molecule describes the potential energy of all its possible conformations. researchgate.netopenreview.net Computational methods like molecular mechanics (MM) and molecular dynamics (MD) are used to explore this landscape and identify the most stable, low-energy conformations. iupac.orgnih.gov
Molecular Mechanics (MM): This approach uses classical physics-based force fields to calculate the energy of a conformation. It is computationally efficient, making it suitable for scanning the vast conformational space of flexible molecules like the seven-membered ring in this compound. nih.gov
Molecular Dynamics (MD): MD simulations model the movement of atoms over time, allowing for the exploration of conformational changes and revealing how the molecule behaves in different environments (e.g., in various solvents). chemrxiv.org
Below is a table of computed properties for a closely related derivative, which provides insight into the general physicochemical characteristics expected for this class of compounds.
Table 1: Computed Properties for 5-Ethyl-5-azaspiro[2.6]nonane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₉N | nih.gov |
| Molecular Weight | 153.26 g/mol | nih.gov |
| XLogP3-AA | 2.1 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
This data is for a derivative and serves as an illustrative example.
Spirocyclic compounds, by their nature, possess inherent ring strain due to the geometric constraints imposed by the spiro center. In this compound, the total strain is a combination of the strain from the three-membered cyclopropane (B1198618) ring and the seven-membered azepane ring.
Cyclopropane Ring Strain: The three-membered ring is highly strained due to severe deviation of its internal bond angles (approximately 60°) from the ideal tetrahedral angle of 109.5°. This angle strain contributes significantly to the molecule's reactivity and is estimated to be around 27.6 kcal/mol in related carbocyclic systems.
Azepane Ring Strain: The seven-membered ring also contributes conformational strain as it cannot achieve an ideal, strain-free conformation and must adopt puckered shapes to minimize unfavorable interactions.
Spiro-center Strain: In some spiro systems, particularly those involving multiple small rings, an additional strain increment can be observed at the spiro atom itself. cambridgescholars.com
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which helps in the characterization and identification of newly synthesized compounds. boisestate.edu For nitrogen heterocycles, predicting Nuclear Magnetic Resonance (NMR) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra is particularly important.
NMR Spectroscopy: DFT and ab initio calculations can predict NMR chemical shifts and coupling constants. This is especially useful for complex structures like nitrogen heterocycles where experimental spectral assignment can be challenging. For example, predicting ¹H and ¹⁵N coupling constants from Heteronuclear Multiple Bond Correlation (HMBC) experiments can help determine the exact position of nitrogen atoms within a fused ring system. boisestate.edu
NEXAFS Spectroscopy: Simulating NEXAFS spectra using methods like TD-DFT and inner-shell multiconfigurational self-consistent field (IS-MCSCF) provides insight into the electronic structure related to core-level excitations. acs.orgnih.gov Such simulations can reveal features about the relaxation of valence orbitals after a core electron is excited, offering a detailed picture of the molecule's electronic environment. acs.orgnih.gov
Theoretical predictions of the harmonic and anharmonic frequencies can also guide the interpretation of infrared (IR) and Raman spectra. escholarship.org For this compound, these predictive tools would be essential for confirming its structure and understanding its electronic properties upon successful synthesis.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to observe experimentally. For spirocyclic systems, including aza-spiro compounds, methods like Density Functional Theory (DFT) are frequently employed to map out potential energy surfaces, identify transition states, and calculate activation energies. acs.orgnih.gov These computational approaches allow for a step-by-step analysis of bond-forming and bond-breaking events, providing a molecular-level picture of the reaction progress. nih.gov
The synthesis of azaspirocycles can often proceed through various competing pathways. Computational studies are instrumental in predicting which pathway is energetically more favorable. For instance, in the formation of related azaspiro[4.4]nonane derivatives through domino radical bicyclization, theoretical studies have been used to rationalize the observed product distribution. acs.org By calculating the energies of intermediates and transition states for different cyclization modes (e.g., exo vs. endo), researchers can understand and predict the selectivity of a given synthetic method.
In a hypothetical synthesis of this compound, computational models could be used to compare a stepwise mechanism with a concerted one, or to evaluate the feasibility of different cyclization strategies, such as intramolecular Michael additions or ring-closing metathesis. The table below illustrates the kind of data that would be generated in such a computational study to assess the viability of different synthetic routes.
Table 1: Hypothetical Calculated Energetic Data for Two Synthetic Pathways to this compound
| Pathway | Key Intermediate | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| Route A: Intramolecular Cyclization | Acyclic amine precursor | TS-A | 22.5 | This compound |
| Route B: Cycloaddition | Imine and cyclopropene (B1174273) derivative | TS-B | 31.2 | Starting Materials |
Note: Data is illustrative and based on typical values from computational studies of similar reactions.
This data would suggest that the intramolecular cyclization (Route A) is the more kinetically favorable pathway due to its lower activation energy barrier.
A critical aspect of spirocycle synthesis is the control of stereochemistry at the spirocyclic center. Computational modeling is a key method for predicting and explaining the stereochemical outcomes of reactions. researchgate.net By analyzing the three-dimensional structures of transition states leading to different diastereomers, chemists can understand the origins of diastereoselectivity.
For the formation of this compound, which has a chiral center at the spiro atom, controlling the stereochemistry is crucial. Computational analysis of the transition states leading to the possible stereoisomers can reveal the steric and electronic interactions that favor the formation of one diastereomer over another. For example, in the synthesis of other spirocyclic systems, computational studies have shown that the preference for a trans or cis product can be attributed to the lower energy of the corresponding transition state, which minimizes steric clashes or maximizes favorable orbital interactions. acs.org
The diastereomeric ratio of a reaction can be predicted by calculating the difference in the free energies (ΔΔG‡) of the diastereomeric transition states. The following table provides a hypothetical example of such a calculation.
Table 2: Hypothetical Computational Prediction of Diastereoselectivity in the Formation of a Substituted this compound Derivative
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |
|---|---|---|
| TS leading to Diastereomer 1 (exo) | 0.0 | >95% |
| TS leading to Diastereomer 2 (endo) | +2.5 | <5% |
Note: The data is for illustrative purposes. The predicted ratio is derived from the calculated energy difference between the transition states.
These computational insights are invaluable for optimizing reaction conditions to achieve high diastereoselectivity, for instance, by modifying the solvent, temperature, or catalyst to further stabilize the desired transition state. umich.edu
Applications of 5 Azaspiro 2.6 Nonane As a Privileged Chemical Scaffold
Utilization as a Building Block in Complex Molecular Synthesis.researchgate.netnih.govunito.itresearchgate.netnih.gov
The rigid and well-defined three-dimensional structure of the 5-azaspiro[2.6]nonane core makes it a valuable building block in the synthesis of complex molecules. nih.govresearchgate.net Its inherent structural features can be exploited to construct larger, more intricate molecular architectures with potential applications in drug discovery and materials science.
The this compound scaffold can serve as a starting point for the synthesis of polycyclic and fused-ring systems. For instance, domino radical bicyclization reactions involving precursors containing the azaspirocycle framework have been developed to create complex heterocyclic systems. acs.org These methods often involve the formation of multiple rings in a single synthetic operation, leading to efficient construction of intricate molecular architectures. acs.org
An example of this is the synthesis of 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization process. acs.org This methodology has been applied to create fused ring systems with potential biological activity. acs.org Similarly, other azaspirocyclic systems have been used to construct fused benzimidazoles, demonstrating the versatility of these scaffolds in building polycyclic structures. researchgate.netmdpi.com The synthesis of such systems often takes advantage of the inherent reactivity of the azaspirocyclic core to drive the formation of new rings.
| Starting Material Class | Reaction Type | Resulting System | Key Features |
| O-benzyl oxime ethers with an alkenyl moiety | Domino radical bicyclization | 1-Azaspiro[4.4]nonane derivatives | Formation of two rings in a single step. acs.org |
| Spirocyclic oxetanes | Oxidative cyclization | Fused benzimidazoles | Creation of tetracyclic systems. researchgate.netmdpi.com |
| Dienyl ketone oximes | Palladium-catalyzed cascade reaction | 1-Azaspiro[4.4]nonane system | Construction of the spirocyclic core. researchgate.net |
Rational Design in Molecular Recognition Studies
The unique structural properties of this compound and related azaspirocycles make them attractive scaffolds for the rational design of molecules aimed at specific biological targets.
The rigidity of the spirocyclic framework is a key feature that influences how a ligand interacts with its target. researchgate.net This rigidity reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a receptor. researchgate.net By locking the molecule into a more defined shape, the spirocyclic core can enhance the potency and selectivity of a ligand for its target. tandfonline.com The defined three-dimensional arrangement of functional groups on the spirocyclic scaffold allows for precise positioning of these groups to interact with specific residues in a binding pocket. thieme-connect.com
Enhanced Potency: By pre-organizing the ligand in a conformation that is complementary to the binding site, the entropic cost of binding is reduced, which can lead to higher binding affinity. researchgate.net
Improved Selectivity: The rigid nature of the scaffold can disfavor binding to off-target sites that would require a different conformation for optimal interaction. tandfonline.com
The three-dimensional shape of the this compound scaffold plays a crucial role in its ability to fit into the binding sites of biological targets. The spirocyclic structure creates a well-defined and often non-planar molecular shape that can be more complementary to the complex topographies of protein binding pockets compared to more flexible or planar molecules. tandfonline.com This shape complementarity is a fundamental principle of molecular recognition and is critical for achieving high-affinity binding.
For instance, in the design of sigma receptor ligands, the 2,7-diazaspiro[4.4]nonane moiety has been shown to provide optimal features for binding. nih.govacs.org Molecular modeling studies have helped to understand how the shape of these spirocyclic ligands allows them to fit snugly into the receptor's binding site. nih.gov
The spirocyclic core of this compound acts as a rigid scaffold that allows for the precise spatial arrangement of functional groups. This "vectorial presentation" means that substituents can be positioned in specific directions in three-dimensional space to optimize interactions with a target protein. thieme-connect.com By modifying the functional groups attached to the spirocycle, it is possible to modulate the binding affinity and selectivity of the molecule. tandfonline.com
The ability to control the orientation of functional groups is a powerful tool in drug design. For example, introducing polar or hydrogen-bonding groups at specific positions on the spirocyclic framework can lead to favorable interactions with polar residues in a binding site, thereby increasing affinity. nih.gov Conversely, appending hydrophobic groups can allow the molecule to engage with nonpolar pockets on the protein surface.
| Compound Class | Target | Key Interaction Feature | Reference |
| 2,7-Diazaspiro[4.4]nonane derivatives | Sigma Receptors | High affinity and selectivity due to scaffold shape. nih.govacs.org | nih.govacs.org |
| 1,2,4-Triazolyl 5-azaspiro[2.4]heptanes | Dopamine D3 Receptor | High affinity and selectivity. nih.gov | nih.gov |
| Indole-based allosteric inhibitors | p97 | Polar and apolar interactions with the binding site. nih.gov | nih.gov |
Development of Chemical Probes and Tools for Mechanistic Chemical Biology
The modification of scaffolds like this compound to create chemical probes is a key strategy in chemical biology for dissecting complex biological processes. While specific examples for the this compound parent structure are not extensively documented in current literature, the principles can be understood from related azaspirocyclic systems. The potential exists to develop sophisticated tools for studying biological targets. For instance, a derivative, tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate, has been noted for its potential in pharmacological research due to its unique structure and functional groups.
Fluorescent probes are indispensable for visualizing and tracking molecules within cellular environments. A general approach involves covalently attaching a fluorophore to a core scaffold that has affinity for a biological target. The synthesis of fluorescent azaheterocycles is a subject of significant interest due to their potential as sensors and luminophores in applications like Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov
While a fluorescently tagged version of this compound itself is not prominently reported, the methodologies are well-established. A synthetic strategy would typically involve:
Functionalization: Introducing a reactive handle (e.g., an amine, carboxylic acid, or alkyne) onto the this compound core.
Conjugation: Reacting the functionalized spirocycle with a suitable fluorescent dye (such as a coumarin, rhodamine, or fluorescein (B123965) derivative) that has a complementary reactive group.
The resulting fluorescent derivative could then be used in cellular imaging to study the localization and dynamics of its biological targets. The development of such probes, including "turn-on" fluorescent probes that only become fluorescent upon binding to their target, is a sophisticated area of chemical biology. nih.govrsc.org
Affinity labels are powerful tools used to identify and characterize the binding partners of a molecule. These probes consist of a recognition element (the scaffold of interest), a reactive group (the "warhead"), and often a reporter tag for detection. The probe first binds non-covalently to its target protein and then, due to the proximity, the warhead forms a covalent bond with a nearby amino acid residue, permanently labeling the protein.
The development of affinity labels based on this compound would follow this principle. The spirocyclic core would serve as the recognition element. A reactive moiety, such as an electrophile or a photochemically activatable group (like a diazirine or benzophenone), would be incorporated into the structure. Photoaffinity labeling, for example, allows for precise temporal control over the covalent labeling event. This technique has been considered for other azaspirocyclic systems to identify active sites of biological targets like nicotinic acetylcholine (B1216132) receptors.
Although specific affinity labels derived directly from this compound are not detailed in the literature, the potential is evident from broader research. For example, the design of simple chemical probes with small bifunctional units that enable both target-specific labeling and fluorescence turn-on represents a cutting-edge approach in this field. rsc.org
Emerging Applications of Azaspirocyclic Systems
The rigid, three-dimensional nature of azaspirocyclic scaffolds makes them attractive for materials science, where defined molecular architecture can translate into unique macroscopic properties.
Ionic liquids (ILs) are salts with melting points below 100 °C, often exhibiting properties like low volatility, high thermal stability, and tunable solvency. These features make them "designer solvents" for various applications, including synthesis, catalysis, and electrochemistry. The properties of an IL are determined by the combination of its cation and anion.
Spiroammonium cations, which can be derived from scaffolds like this compound, are of significant interest in IL design. Current time information in Bangalore, IN. Their key features include:
Rigid Framework: The spirocyclic structure limits conformational freedom, which can influence the packing of ions in the liquid state and affect properties like viscosity and melting point. nih.govCurrent time information in Bangalore, IN.
Stability: The quaternary ammonium (B1175870) center within a spirocyclic system can exhibit enhanced thermal and electrochemical stability compared to some acyclic or monocyclic ammonium cations.
Chirality: Asymmetric spirocycles can be used to create chiral ionic liquids, which have potential applications in asymmetric synthesis and chiral separations. mdpi.com
Research has shown that azoniaspiro salts are promising candidates for ionic liquid applications, potentially bridging the gap between room-temperature ionic liquids and higher-temperature molten salts. The choice of the cation has a strong impact on the properties and stability of the resulting ionic liquid. Current time information in Bangalore, IN.
| Cation Type | Key Structural Feature | Noted Properties | Potential Applications | Reference |
|---|---|---|---|---|
| Azoniaspiro Compounds | Rigid spirocyclic framework with a quaternary nitrogen | Structure-forming ability, limited conformational freedom | Structure-directing agents (zeolite synthesis), phase-transfer catalysts, electrolytes | Current time information in Bangalore, IN., nih.gov |
| Spiro-ammonium Imide Salts | Spiro-ammonium cation paired with an imide anion | Good thermal and electrochemical stability | Electrolytes for lithium batteries | |
| Chiral Spiroammonium Cations | Asymmetric spiro center | Ability to induce chirality | Chiral solvents for asymmetric reactions, chiral resolving agents | mdpi.com |
The synthesis of polymers with well-defined architectures and properties is a cornerstone of modern materials science. symeres.com Azaspirocyclic compounds are emerging as a class of monomers that can impart unique characteristics to the resulting polymers due to their sp³-rich, rigid structures. univ.kiev.ua These monomers can be polymerized through various mechanisms, including ring-opening metathesis polymerization (ROMP) and free-radical polymerization. noaa.govlibretexts.org
The interest in azaspirocyclic monomers stems from several advantages:
Introduction of 3D-Structure: Incorporating spirocycles into a polymer backbone disrupts the planarity often seen in conventional polymers, which can alter properties like solubility, thermal stability, and morphology.
Functionalizability: The nitrogen atom in the azaspirocycle provides a handle for further functionalization, either on the monomer before polymerization or on the resulting polymer.
Access to Novel Architectures: Spiro-type monomers can be used to create polymers with unique topologies, such as in the synthesis of water-soluble materials with thermosensitive properties. researchgate.net
Future Directions and Challenges in 5 Azaspiro 2.6 Nonane Research
Development of Novel and Efficient Synthetic Routes with Atom Economy
One promising approach is the use of diversity-oriented synthesis. For instance, a multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) can provide access to ω-unsaturated dicyclopropylmethylamines. These intermediates can then be converted to 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. nih.gov This strategy allows for the rapid assembly of the core structure with the potential for introducing molecular diversity.
Furthermore, catalytic methods, particularly those employing transition metals, hold significant promise for atom-economical constructions of the azepane ring system. researchgate.net The development of catalytic C-H activation and functionalization reactions on pre-existing cyclopropane-containing precursors could provide direct and efficient pathways to the 5-azaspiro[2.6]nonane core. The exploration of enzymatic and biocatalytic methods also presents an attractive avenue for the stereoselective synthesis of chiral this compound derivatives under mild and environmentally benign conditions. chemrxiv.org
| Synthetic Strategy | Key Features | Potential for Atom Economy |
| Diversity-Oriented Synthesis | Multicomponent reactions, rapid assembly of complex scaffolds. nih.gov | High, as multiple bonds are formed in a single operation. |
| Catalytic C-H Activation | Direct functionalization of C-H bonds, reducing the need for pre-functionalized substrates. | Very high, minimizes the use of protecting groups and stoichiometric reagents. |
| Ring-Closing Metathesis | Formation of the azepane ring from an acyclic precursor. nih.gov | Moderate to high, depending on the catalyst loading and solvent usage. |
| Biocatalysis | Enzymatic transformations, high stereoselectivity, mild reaction conditions. chemrxiv.org | High, utilizes renewable catalysts and often aqueous media. |
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The exploration of the chemical space around the this compound scaffold necessitates the synthesis and biological evaluation of large libraries of derivatives. To this end, the integration of automated synthesis platforms and high-throughput screening (HTS) methodologies is crucial. drugtargetreview.comscripps.edu Automated synthesis can significantly accelerate the production of compound libraries by performing reactions in a parallel or sequential manner with minimal human intervention. nih.gov
Future efforts should focus on adapting and developing robust synthetic protocols for this compound that are amenable to automation. This includes the use of solid-phase synthesis or fluorous-tagging strategies to simplify purification. The development of DNA-encoded libraries (DELs) of this compound derivatives represents another powerful approach, allowing for the synthesis and screening of vast numbers of compounds simultaneously. nih.govd-nb.info
HTS campaigns will be instrumental in identifying initial "hit" compounds with desired biological activities. These campaigns can employ a variety of assay formats to screen for modulation of specific enzymes, receptors, or cellular pathways. nih.gov The data generated from HTS will be invaluable for establishing structure-activity relationships (SAR) and guiding the subsequent optimization of lead compounds. nih.govnih.gov
| Technology | Application in this compound Research | Key Advantages |
| Automated Synthesis Platforms | Rapid generation of compound libraries for screening. scripps.edunih.gov | Increased speed, reproducibility, and efficiency; enables exploration of a larger chemical space. |
| High-Throughput Screening (HTS) | Identification of bioactive derivatives from large compound libraries. nih.gov | Rapidly assesses the biological activity of thousands to millions of compounds. |
| DNA-Encoded Libraries (DELs) | Synthesis and screening of massive libraries of this compound analogues. nih.govd-nb.info | Unprecedented library size, streamlined screening process. |
Advanced Computational Modeling for Rational Scaffold Design
Computational modeling and in silico design are indispensable tools for the rational design of novel this compound derivatives with tailored properties. bldpharm.com Molecular modeling techniques can provide valuable insights into the conformational preferences of the this compound scaffold and how these are influenced by different substitution patterns. This understanding is critical for designing molecules that can adopt the optimal conformation for binding to a specific biological target.
Future research will likely leverage advanced computational methods such as quantum mechanics (QM) calculations and molecular dynamics (MD) simulations to accurately predict the three-dimensional structures and dynamic behavior of this compound derivatives. These methods can also be used to calculate key physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development.
Furthermore, structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches will be employed to guide the synthesis of new analogues. SBDD will involve docking studies of this compound derivatives into the active sites of target proteins to predict binding affinities and modes of interaction. LBDD methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, will be used to identify the key structural features required for biological activity based on a set of known active and inactive compounds. nih.govnih.gov
| Computational Method | Application in this compound Research | Expected Outcome |
| Quantum Mechanics (QM) | Accurate calculation of electronic structure and conformational energies. | Deeper understanding of the intrinsic properties of the scaffold. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the scaffold and its interactions with biological targets. | Insights into binding kinetics and conformational flexibility. |
| Structure-Based Drug Design (SBDD) | Docking of derivatives into protein active sites. | Prediction of binding modes and affinities to guide rational design. |
| Ligand-Based Drug Design (LBDD) | Pharmacophore modeling and QSAR studies. nih.govnih.gov | Identification of key structural features for biological activity. |
Exploration of Underexplored Derivatization Pathways and Functional Group Transformations
The full potential of the this compound scaffold can only be realized through the exploration of a wide range of derivatization pathways and functional group transformations. While initial synthetic efforts may focus on the core structure, future work must address the selective functionalization of both the cyclopropane (B1198618) and azepane rings.
The development of regioselective and stereoselective methods for introducing substituents onto the azepane ring is a key challenge. This could involve the use of directing groups or the development of catalysts that can differentiate between the various C-H bonds of the seven-membered ring. egyankosh.ac.in Functionalization of the cyclopropane ring, while potentially more challenging due to its strained nature, could lead to novel analogues with unique biological activities.
Furthermore, the nitrogen atom of the azepane ring provides a convenient handle for the introduction of a wide variety of substituents. Exploration of different N-acylation, N-alkylation, and N-arylation reactions will be crucial for modulating the physicochemical and pharmacological properties of this compound derivatives. The development of methods for the late-stage functionalization of the scaffold would be particularly valuable, allowing for the rapid diversification of advanced intermediates.
Expanding Applications in Chemical Biology and Material Science for Azaspirocyclic Architectures
While the primary focus of this compound research is currently in drug discovery, the unique structural and conformational properties of this scaffold suggest potential applications in other areas of chemical biology and even material science.
In chemical biology, this compound derivatives could be developed as chemical probes to study biological processes. For example, the scaffold could be incorporated into fluorescently labeled molecules for imaging applications or into affinity-based probes for target identification. The rigid nature of the spirocyclic system could be exploited to create highly selective ligands for specific protein-protein interactions. nih.gov
The potential applications of azaspirocyclic architectures in material science are less explored but represent an exciting frontier. The incorporation of spirocyclic units into polymer backbones could lead to materials with novel thermal and mechanical properties. youtube.comyoutube.com The rigid and well-defined three-dimensional structure of the this compound scaffold could be used to control the packing and morphology of organic materials, potentially leading to applications in organic electronics or as components of functional polymers. Further research in this area could uncover unexpected and valuable properties of these unique molecular building blocks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
